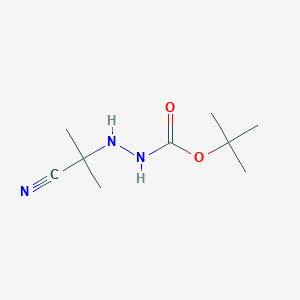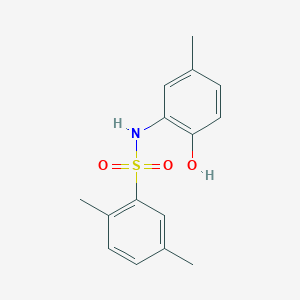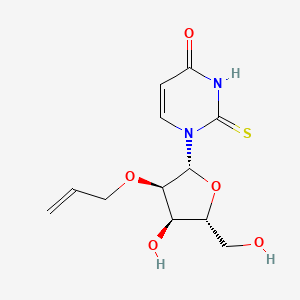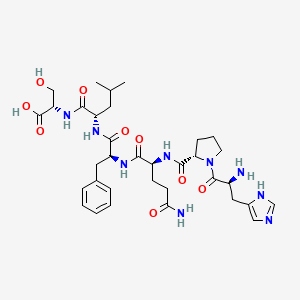![molecular formula C15H8ClF6NO2 B12596920 N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide CAS No. 634184-93-3](/img/structure/B12596920.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide is a compound known for its unique chemical structure and properties It contains trifluoromethyl groups, which are known to impart significant stability and lipophilicity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chloro-2-hydroxybenzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of corresponding ketones or alcohols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce ketones.
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxyl and amide groups can form hydrogen bonds with target proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide can be compared with other similar compounds, such as:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
N-Phenyl-bis(trifluoromethanesulfonimide): Used in various chemical reactions due to its strong electron-withdrawing properties.
The uniqueness of this compound lies in its specific combination of functional groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
634184-93-3 |
|---|---|
Fórmula molecular |
C15H8ClF6NO2 |
Peso molecular |
383.67 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF6NO2/c16-11-3-1-2-10(12(11)24)13(25)23-9-5-7(14(17,18)19)4-8(6-9)15(20,21)22/h1-6,24H,(H,23,25) |
Clave InChI |
MIFXBNFNNPOWOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)






![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
